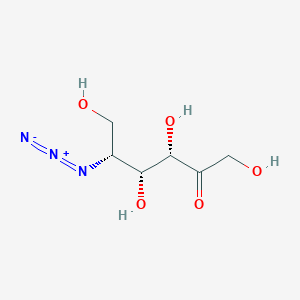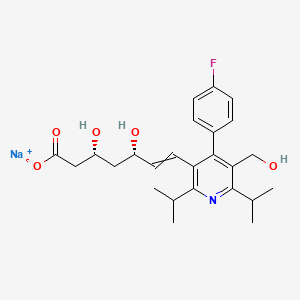
Desmethyl Cerivastatin, Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Cerivastatin, Sodium Salt is a compound with the molecular formula C25H31FNNaO5 . It is a derivative of cerivastatin, a synthetic lipid-lowering agent . The compound has a molecular weight of 467.5 g/mol .
Molecular Structure Analysis
The IUPAC name for Desmethyl Cerivastatin, Sodium Salt is sodium; (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate . The compound has a complex structure with multiple functional groups, including hydroxyl, carboxylate, and aromatic groups .
Physical And Chemical Properties Analysis
Desmethyl Cerivastatin, Sodium Salt has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are both 467.20839553 g/mol . The topological polar surface area is 114 Ų . The compound has a complexity of 612 .
Aplicaciones Científicas De Investigación
Cholesterol-Lowering Agent
Desmethyl Cerivastatin is a metabolite of Cerivastatin, which was used as a cholesterol-lowering agent before being withdrawn from the market. It functions by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis in the liver. Research into analogs and derivatives of Desmethyl Cerivastatin could provide insights into developing new statins with improved safety profiles .
Study of Drug Metabolism
The compound’s metabolism can be studied in vitro using human liver microsomes. This research is vital for understanding the metabolic pathways of statins, identifying potential drug interactions, and improving drug design to minimize adverse effects .
Pharmacokinetics Research
Desmethyl Cerivastatin is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of cerivastatin. These studies help in predicting human responses to the drug and in designing dosing regimens that maximize efficacy while minimizing toxicity .
Cytochrome P450 Enzyme Research
This compound is used to study the role of Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, in drug metabolism. Understanding the interaction of Desmethyl Cerivastatin with these enzymes can lead to the development of safer drugs by avoiding adverse drug reactions caused by enzyme inhibition or induction .
Development of Therapeutic Agents
Research on Desmethyl Cerivastatin could lead to the development of new therapeutic agents targeting diseases related to cholesterol and lipid metabolism. By modifying the structure of Desmethyl Cerivastatin, scientists aim to create drugs that retain beneficial effects but have fewer side effects .
Proteomics Research
Desmethyl Cerivastatin, Sodium Salt is used in proteomics research to study protein interactions and functions. It can be used to identify proteins affected by changes in cholesterol and lipid metabolism, which is essential for understanding the pathophysiology of cardiovascular diseases .
Mecanismo De Acción
Target of Action
Desmethyl Cerivastatin, Sodium Salt, also known as Cerivastatin, primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .
Mode of Action
Cerivastatin competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate is blocked, disrupting the synthesis of cholesterol . This results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
Cerivastatin is subject to two main oxidative biotransformation reactions :
- Demethylation of the benzylic methyl ether moiety, leading to the metabolite M-1. This reaction is catalyzed by the enzymes CYP2C8 and CYP3A4 .
- Hydroxylation of one methyl group of the 6-isopropyl substituent, leading to the metabolite M-23. This reaction is catalyzed by CYP2C8 .
Both M-1 and M-23 are active inhibitors of HMG-CoA reductase with a similar potency to the parent drug .
Pharmacokinetics
Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Cerivastatin is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the faeces, and 30% in the urine .
Result of Action
The inhibition of HMG-CoA reductase by Cerivastatin leads to a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation . This results in a decrease in lipid levels and reduces the risk of cardiovascular events .
Action Environment
The action of Cerivastatin is influenced by various factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects . It’s important to note that cerivastatin was withdrawn from the market due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering product .
Safety and Hazards
If breathed in, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be flushed with water as a precaution .
Propiedades
IUPAC Name |
sodium;(3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/t18-,19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMAMNIIAOIPRD-STYNFMPRSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=C[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FNNaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
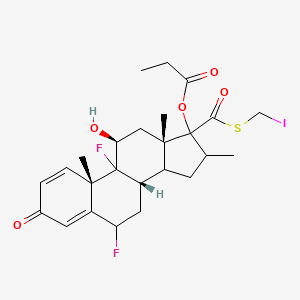
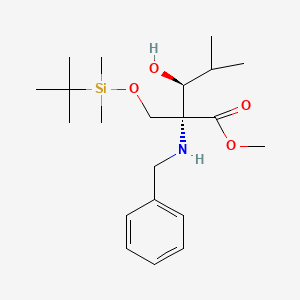
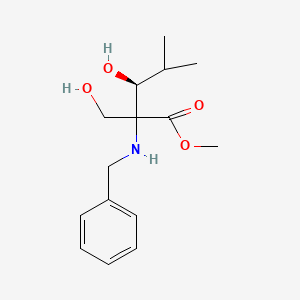


![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)
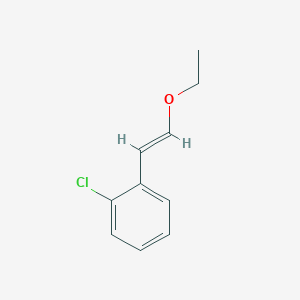

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
